molecular formula C7H4ClN3O2 B8188148 5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid

5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B8188148
M. Wt: 197.58 g/mol
InChI Key: UERJDVUXXHJTIT-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClN3O2. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid typically involves the reaction of chlorinated pyrazine derivatives with imidazole. One common method includes the use of chloropyrazine and imidazole under specific reaction conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-chloroimidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-9-1-4-6(7(12)13)10-3-11(4)5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJDVUXXHJTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NC(=C2C=N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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